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Introduction and Chemical Properties
Whiskey lactone, also known as oak lactone or β-methyl-γ-octalactone, is a naturally

occurring aroma compound that is integral to the flavor profile of many aged food products and

beverages.[1] Its systematic name is 5-butyl-4-methyloxolan-2-one.[1] This compound is

primarily extracted from oak wood barrels during the maturation process of spirits like whiskey,

wine, and brandy.[1][2] Whiskey lactone exists as two principal diastereoisomers, cis and

trans, which possess distinct sensory characteristics.[1][2] The cis-isomer is often considered

more significant in sensory applications due to its pleasant aroma and lower sensory detection

threshold.[1][3][4] It imparts warm, sweet, coconut, and woody notes, while the trans-isomer is

described as having celery-like or grassy aromas.[1][2][5] Due to its desirable flavor profile,

whiskey lactone is widely used as a flavor additive in the food and beverage industry and as a

fragrance component in perfumery.[1][6]

Table 1: Chemical and Physical Properties of Whiskey Lactone
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Property Value Reference

Chemical Name 5-butyl-4-methyloxolan-2-one [1]

Synonyms

Whiskey lactone, Oak lactone,

Quercus lactone, β-methyl-γ-

octalactone

[1][7]

CAS Number 39212-23-2 [4]

Molecular Formula C₉H₁₆O₂ [1]

Molecular Weight 156.22 g/mol [1]

Appearance
Clear, colorless to almost

colorless liquid
[4]

Odor Profile
Sweet, warm, coumarin-like,

coconut, woody, nutty, toasted
[1][4][8]

Boiling Point 93-94 °C at 5 mm Hg [4]

Density 0.952 g/mL at 25 °C [4]

FEMA Number 3803 [4][7]

JECFA Number 437 [4][9]

Applications in the Food Industry
Whiskey lactone is a versatile flavoring agent used across various sectors of the food and

beverage industry.[1] Its primary application is in the formulation of alcoholic beverages to

create or enhance authentic barrel-aged characteristics.[6][10]

Alcoholic Beverages: It is essential for imparting the characteristic flavor profiles of aged

spirits such as whiskey, brandy, and cognac.[1][6] In wine, its concentration can range from

20–600 μg/L, contributing notes of coconut, wood, and spice that evolve during the aging

process.[1]

Non-Alcoholic Beverages: Used in aroma compositions for various beverages to add

complexity and a perception of richness.[4]
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Confectionery and Baked Goods: The subtle coconut, vanilla, and caramel nuances of

whiskey lactone enhance the flavor profiles of sweets and baked products.[2][6]

Dairy Products: Its creamy and nutty characteristics can be utilized in dairy applications to

enrich the overall taste.[6]

Sensory Profile and Quantitative Data
The sensory impact of whiskey lactone is highly dependent on the concentration and the ratio

of its cis and trans isomers. The cis form is noted for its significantly lower detection threshold,

making it a more potent contributor to the overall aroma.[3][11] In a study on American Bourbon

whisky, (3S,4S)-cis-whiskylactone was identified as a key aroma compound based on its high

Odor Activity Value (OAV).[12] However, at certain concentrations, it can have a masking effect

on other flavors, such as decreasing the perception of red berry fruit notes in red wine while

increasing blackberry and spicy notes.[3][11]

Table 2: Sensory Thresholds of Whiskey Lactone Isomers

Isomer Matrix
Detection
Threshold

Reference

cis-Whiskey Lactone
Dilute alcohol solution

(12% v/v)
20 μg/L [3][11]

trans-Whiskey

Lactone

Dilute alcohol solution

(12% v/v)
130 μg/L [3][11]

Mixed Isomers Water 0.5 ppm (500 μg/L) [4]

Table 3: Typical Concentration Ranges in Oak-Aged Beverages
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Beverage
Concentration
Range

Notes Reference

Wine 20–600 μg/L

cis-isomers dominate

due to lower sensory

thresholds. Levels are

influenced by oak

species and barrel

toasting methods.

[1]

Bourbon Whiskey Varies
Considered a key

odorant with OAV > 1.
[12]

Experimental Protocols
Protocol 1: Quantification of Whiskey Lactone in a
Beverage Matrix using GC-MS
This protocol outlines a general method for the quantification of whiskey lactone isomers in a

liquid matrix, such as whiskey or wine, using Gas Chromatography-Mass Spectrometry (GC-

MS) with a sample preparation step. The use of stable isotope dilution assays is recommended

for highest accuracy.[12]

Objective: To accurately quantify the concentration of cis- and trans-whiskey lactone in a

beverage sample.

Materials:

Beverage sample (e.g., whiskey, wine)

Deionized water

Sodium chloride (NaCl)

Internal Standard (IS): Deuterium-labeled whiskey lactone or other suitable non-native

lactone

Stir Bar Sorptive Extraction (SBSE) Twisters
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GC-MS system with a suitable capillary column (e.g., DB-5ms)

Glass vials with screw caps

Procedure:

Sample Preparation:

1. Pipette 1 mL of the beverage sample into a 10 mL glass vial.[13]

2. Spike the sample with a known concentration of the internal standard solution.[13]

3. Add deionized water to dilute the sample to 10 mL.[13]

4. Add 1.0 g of NaCl to the vial to increase the ionic strength of the solution, which enhances

the extraction of volatile compounds.[13]

5. Gently shake the vial until the salt is fully dissolved.[13]

Stir Bar Sorptive Extraction (SBSE):

1. Transfer 2 mL of the prepared sample into a new 10 mL vial.[13]

2. Place a conditioned SBSE Twister into the vial.

3. Stir the sample at a constant speed (e.g., 1000 rpm) for a defined period (e.g., 60 minutes)

at room temperature.

Thermal Desorption and GC-MS Analysis:

1. After extraction, remove the Twister with clean forceps, gently dry it with a lint-free tissue,

and place it in a thermal desorption tube.

2. Analyze the sample using a thermal desorption unit coupled to a GC-MS system.

3. GC Conditions (Example):

Injector: Splitless mode.
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Oven Program: Start at 40°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 5 min.

Carrier Gas: Helium.

4. MS Conditions (Example):

Ionization Mode: Electron Impact (EI) at 70 eV.

Scan Mode: Full scan (m/z 40-350) for identification and Selected Ion Monitoring (SIM)

for quantification.

Data Analysis:

1. Identify the peaks for cis- and trans-whiskey lactone and the internal standard based on

their retention times and mass spectra.

2. Create a calibration curve using standards of known concentrations.

3. Calculate the concentration of each whiskey lactone isomer in the original sample by

comparing the peak area ratio of the analyte to the internal standard against the

calibration curve.

Protocol 2: Sensory Evaluation using the Rate-All-That-
Apply (RATA) Method
The Rate-All-That-Apply (RATA) method is a rapid sensory technique for evaluating product

characteristics.[13] This protocol describes its application for assessing the aroma profile of a

beverage containing whiskey lactone.

Objective: To rapidly obtain sensory data on the perceived aroma characteristics of a beverage

sample.

Materials:

Beverage samples containing whiskey lactone at various concentrations.

Control/placebo sample (without whiskey lactone).
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Standard sensory evaluation booths.

Sniffing glasses labeled with random three-digit codes.

A panel of trained or semi-trained assessors (e.g., 10-15 panelists).

Data collection software or forms with a list of relevant aroma descriptors.

Procedure:

Panelist and Attribute Selection:

1. Select panelists based on their sensory acuity and familiarity with beverage aromas.

2. Develop a list of relevant aroma descriptors (e.g., coconut, woody, vanilla, spicy, fruity,

celery, creamy) based on literature and preliminary testing.

Sample Preparation and Presentation:

1. Prepare all samples to be evaluated, ensuring they are at a consistent temperature.

2. Pour a consistent volume (e.g., 20 mL) of each sample into coded glasses.

3. Present the samples to the panelists in a randomized order to avoid bias.[13] A session

should typically consist of no more than 10 samples to prevent sensory fatigue.[13]

Evaluation Session:

1. Instruct panelists to evaluate the samples orthonasally (by smelling).

2. For each sample, panelists use the provided list of descriptors. They "check" or "rate" the

intensity of all attributes they perceive in the sample.

3. Unlike traditional descriptive analysis, panelists only rate the attributes they can detect.

Data Analysis:

1. The data collected is typically frequency of use for each descriptor (how many panelists

selected it for a given sample) and the mean intensity rating.
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2. Treat the qualitative data (checked attributes) as Check-All-That-Apply (CATA) data for

mapping the sensory space of the products.[13]

3. Use statistical methods like Correspondence Analysis (CA) or Principal Component

Analysis (PCA) to visualize the relationships between samples and their perceived

attributes. Linear Discriminant Analysis (LDA) can be used for classification purposes.[13]

[14]

Visualizations: Workflows and Logical Relationships
Diagram: GC-MS Quantification Workflow

Sample Preparation Instrumental Analysis Data Processing

1. Beverage Sample (1 mL) 2. Spike with
Internal Standard

3. Dilute to 10 mL
with water + NaCl

4. Stir Bar Sorptive
Extraction (SBSE) 5. Thermal DesorptionTransfer Twister 6. GC-MS Analysis

(SIM/Scan Mode)
7. Peak Identification
(RT & Mass Spectra)

8. Quantification via
Calibration Curve

Result:
Concentration (µg/L)

Click to download full resolution via product page

Caption: Workflow for the quantification of whiskey lactone using SBSE-GC-MS.

Diagram: Biocatalytic Synthesis Workflow
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Commercial Mixture of
cis/trans-Whiskey Lactone

Step 1: Column Chromatography
Separation

Pure cis-Lactone Pure trans-Lactone

Step 2: Chemical Reduction
(e.g., with LiAlH4)

syn-3-methyl-
octane-1,4-diol

from cis

anti-3-methyl-
octane-1,4-diol

from trans

Step 3: Microbial Bio-oxidation
(e.g., Rhodococcus erythropolis)

Enantiomerically Pure
cis-Whiskey Lactone

Enantiomerically Pure
trans-Whiskey Lactone
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Caption: A three-step workflow for the synthesis of enantiopure whiskey lactone isomers.

Regulatory Status

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1216221?utm_src=pdf-body-img
https://www.benchchem.com/product/b1216221?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216221?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Whiskey lactone is recognized as a safe flavoring substance by major international regulatory

bodies.

FEMA GRAS: It is listed by the Flavor and Extract Manufacturers Association (FEMA) under

number 3803 and is considered Generally Recognized as Safe (GRAS).[4][7]

JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated

whiskey lactone and concluded that there is "no safety concern at current levels of intake

when used as a flavouring agent".[9]

FDA: It is listed in the FDA's "Substances Added to Food" database (formerly EAFUS) as 4-

HYDROXY-3-METHYLOCTANOIC ACID LACTONE for use as a flavoring agent or adjuvant.

[7][9]

EU Regulations: The compound is compliant with EU regulations for flavorings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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